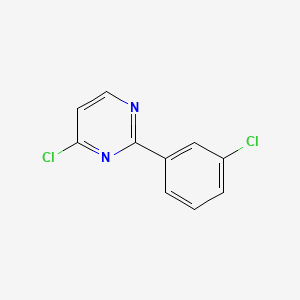

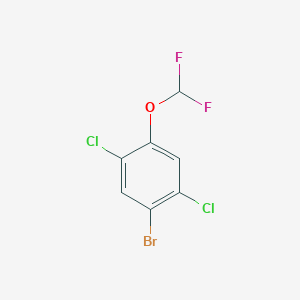

![molecular formula C23H18ClFN4O2S2 B2810789 1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1217085-97-6](/img/structure/B2810789.png)

1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H18ClFN4O2S2 and its molecular weight is 500.99. The purity is usually 95%.

BenchChem offers high-quality 1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dual PARP-1 and EGFR Inhibition in Breast Cancer

Scientific Field

Medicinal Chemistry and Oncology

Application Summary

These derivatives have been designed to target both PARP-1 and EGFR, which are critical in the treatment of breast cancer. They show promise as dual inhibitors, potentially offering a more effective treatment strategy.

Methods of Application

The compounds are synthesized and their cytotoxic activities are evaluated against breast cancer cell lines. Apoptosis induction and cell cycle arrest are also assessed .

Results Summary

Some derivatives have shown better cytotoxic activities compared to known drugs, with one compound inducing apoptosis by 38-fold compared to the control and showing promising enzyme inhibition .

Anti-Cancer Agents Targeting EGFR and PI3K

Scientific Field

Pharmacology

Application Summary

Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized for their potential as anti-cancer agents, with a focus on inhibiting EGFR and PI3K, which are important in cancer progression.

Methods of Application

The compounds undergo molecular docking studies to assess their binding affinity to EGFR and PI3K, followed by cytotoxicity screening against various cancer cell lines .

Results Summary

Certain derivatives have shown excellent potency against specific cancer cell lines, suggesting they could serve as leads for further modification in anticancer research .

Antimicrobial Properties

Scientific Field

Microbiology and Infectious Diseases

Application Summary

1,2,4-Triazolopyrimidines, which are structurally related to the compound , have been found to possess significant antimicrobial properties, making them candidates for developing new treatments for infections.

Methods of Application

These compounds are tested for their pharmacological activities, including their antimicrobial efficacy against various pathogens .

Results Summary

The derivatives have shown potential as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal agents, with potency in macrophage activation .

Pharmacophores in Anti-Cancer Activity

Scientific Field

Chemical Biology

Application Summary

Pyrazolopyrimidinone derivatives, which share a similar structure, have been identified as potential pharmacophores due to their anti-cancer activity against various cancer cell lines.

Methods of Application

These compounds are synthesized and tested for their pharmacological properties, including their activity against different types of cancer .

Results Summary

The derivatives have displayed anti-cancer activity against human colon, leukemia, non-small cell lung cancer, CNS cancer, and skin cancer cell lines .

These applications highlight the versatility and potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives in scientific research, particularly in the field of medicinal chemistry and pharmacology. The results from these studies are promising, but it’s important to note that further research and clinical trials are necessary to confirm their efficacy and safety for therapeutic use.

Targeting Protein Kinases in Cancer Therapy

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

Thienopyrimidine derivatives have been recognized for their role in inhibiting protein kinases, which are crucial in the signaling pathways that lead to cancer cell proliferation and survival.

Methods of Application

The compounds are tested for their ability to inhibit various protein kinases in vitro. The inhibitory activity is often measured using enzyme-linked immunosorbent assays (ELISA) or similar methods.

Results Summary

Recent research has shown that certain thienopyrimidine derivatives can effectively inhibit key protein kinases involved in cancer, leading to reduced tumor growth and metastasis .

VEGFR-2 Inhibition in Anti-Cancer Drug Development

Application Summary

New thieno[2,3-d]pyrimidine-derived compounds have been synthesized with the aim of targeting VEGFR-2, a critical factor in angiogenesis and cancer progression.

Methods of Application

These compounds undergo in vitro anti-proliferative evaluation, molecular docking, and molecular dynamics simulation studies to assess their potential as cancer therapeutics.

Results Summary

One of the compounds showed strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM and demonstrated significant effects against cancer cell lines, suggesting its promise as an anticancer agent .

EZH2 Inhibition for Cancer Treatment

Scientific Field

Biochemistry and Oncology

Application Summary

Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of EZH2, an enzyme implicated in the epigenetic regulation of gene expression in cancer cells.

Methods of Application

The antiproliferative activity of these compounds is evaluated against various cancer cell lines, and their toxicity is assessed against non-cancerous cells.

Results Summary

The synthesized compounds have shown potential as EZH2 inhibitors, with promising antiproliferative activity against selected cancer cell lines .

FABP Inhibition for Metabolic Disorders

Scientific Field

Pharmacology and Metabolic Diseases

Application Summary

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives, which are structurally related to thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin, have been identified as inhibitors of fatty acid-binding proteins (FABPs), potential therapeutic targets for metabolic disorders.

Methods of Application

These compounds are evaluated for their ability to bind and inhibit FABPs, which play a role in the development of diseases like dyslipidemia and diabetes.

Results Summary

The inhibition of FABPs by these derivatives could lead to new treatments for metabolic disorders, highlighting the therapeutic potential of this class of compounds .

Eigenschaften

IUPAC Name |

12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN4O2S2/c1-2-31-19-9-4-3-6-14(19)12-28-21(30)20-18(10-11-32-20)29-22(28)26-27-23(29)33-13-15-16(24)7-5-8-17(15)25/h3-11H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLGJRAKXCDWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

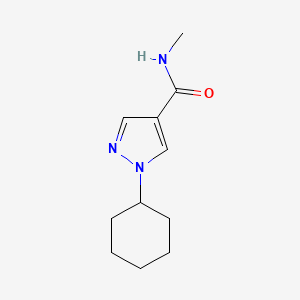

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

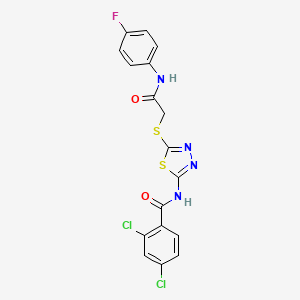

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)

![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)

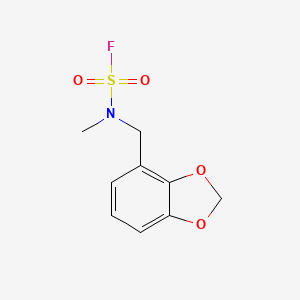

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)